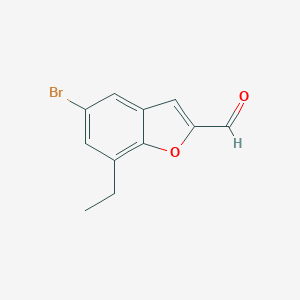

5-Bromo-7-ethyl-2-formyl-benzofuran

Description

Historical Context and Foundational Principles of Benzofuran (B130515) Synthesis

The history of benzofuran chemistry dates back to 1870, when Perkin first synthesized the benzofuran ring, initially naming it coumarone. medcraveonline.comacs.orgjocpr.com This pioneering work involved the reaction of coumarin. jocpr.com A key foundational principle in benzofuran synthesis is the Perkin rearrangement, a reaction that converts 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring contraction. nih.govnih.govwikipedia.orgdrugfuture.com This process typically involves the initial opening of the lactone ring, followed by an intramolecular attack to form the benzofuran structure. nih.govnih.gov

Another fundamental approach to benzofuran synthesis is the O-alkylation of salicylaldehydes. This method involves the reaction of a salicylaldehyde (B1680747) derivative with a compound like chloroacetic acid, followed by cyclization to form the benzofuran ring. rsc.orgorgsyn.org Modern advancements have introduced a variety of catalytic systems to facilitate benzofuran synthesis, including those based on palladium, copper, and rhodium, allowing for the construction of highly substituted benzofuran derivatives. acs.orgresearchgate.netnih.gov These methods often involve cross-coupling reactions, cyclization of precursors like o-alkynylphenols, and multicomponent reactions. nih.govnumberanalytics.com

Broad Significance of Benzofuran Scaffolds in Modern Organic Chemistry and Related Disciplines

The benzofuran scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for the development of therapeutic agents. taylorandfrancis.com Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. nih.govbohrium.comrsc.orgrsc.org For instance, some benzofuran derivatives have shown potent activity against various bacterial and fungal strains, while others have been investigated as inhibitors of enzymes like protein kinases, which are implicated in cancer. taylorandfrancis.comnih.gov The presence of the benzofuran nucleus in numerous natural products with biological activity underscores its importance. researchgate.netresearchgate.net

Beyond medicine, benzofuran derivatives are finding applications in materials science. Their unique electronic and photophysical properties make them suitable for use in the development of organic light-emitting diodes (OLEDs), flexible electronics, and fluorescent materials. numberanalytics.comnumberanalytics.commedium.com In the field of agrochemicals, benzofuran-based compounds have been explored for their potential as insecticides, fungicides, and herbicides. ontosight.aigoogle.comnih.govnih.gov

Academic and Research Imperatives for Highly Substituted Benzofuran Derivatives: A Focus on 5-Bromo-7-ethyl-2-formyl-benzofuran

The academic and research drive for highly substituted benzofuran derivatives stems from the need to create novel molecules with tailored properties for specific applications. rsc.orgmdpi.comhw.ac.uk The strategic placement of various functional groups on the benzofuran core allows for the fine-tuning of its biological activity and material properties. rsc.org The synthesis of complex and highly functionalized benzofurans is a key area of contemporary organic synthesis research. numberanalytics.commedium.com

In this context, this compound emerges as a valuable chemical intermediate. While specific research on this exact compound is not extensively documented in publicly available literature, its structure provides clear indicators of its potential utility in synthetic and medicinal chemistry research. The presence of a bromine atom at the 5-position offers a reactive handle for further functionalization through cross-coupling reactions, a common strategy for building molecular complexity. The ethyl group at the 7-position can influence the molecule's lipophilicity and steric profile, which can be crucial for biological interactions. The formyl group (an aldehyde) at the 2-position is a versatile functional group that can readily participate in a wide range of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into various other functional groups, making it a key building block for the synthesis of more elaborate benzofuran derivatives.

The combination of these substituents on the benzofuran scaffold makes this compound a prime candidate for use in the development of new pharmaceutical leads, agrochemicals, and advanced materials. Its structure embodies the principles of modern synthetic design, where strategically placed functional groups on a privileged scaffold provide a platform for the creation of novel and potentially useful molecules.

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrO₂ | nih.govbohrium.com |

| Molecular Weight | 253.09 g/mol | nih.govbohrium.com |

| CAS Number | 137206-73-6 | nih.govbohrium.com |

| Alternate Name | 5-bromo-7-ethyl-1-benzofuran-2-carbaldehyde | nih.gov |

| SMILES | CCC1=CC(Br)=CC2=C1OC=C2C=O | nih.gov |

Propriétés

IUPAC Name |

5-bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO2/c1-2-7-3-9(12)4-8-5-10(6-13)14-11(7)8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWORBQILFUGMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC(=C1)Br)C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569343 | |

| Record name | 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137206-73-6 | |

| Record name | 5-Bromo-7-ethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzofuran Core Construction

Catalytic Strategies for Benzofuran (B130515) Annulation and Ring Closure

Transition metal catalysis has revolutionized the synthesis of benzofurans, offering highly efficient and selective routes to this important heterocyclic system. Various metals, including palladium, copper, gold, silver, rhodium, and ruthenium, have been successfully employed in catalytic cycles to promote the formation of the benzofuran ring.

Palladium catalysis stands as a cornerstone in benzofuran synthesis, with a wide array of developed methodologies. A prominent strategy involves the coupling of an o-alkynylphenol with an aryl or vinyl halide, followed by an intramolecular cyclization. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in this context.

In a typical Sonogashira-type approach to a 2-substituted benzofuran, an o-iodophenol would be coupled with a terminal alkyne. For the synthesis of a molecule like 5-Bromo-7-ethyl-2-formyl-benzofuran, a plausible precursor could be 4-bromo-2-ethyl-6-iodophenol, which would undergo a Sonogashira coupling with an appropriate acetylenic synthon for the 2-formyl group, such as propargyl aldehyde or its protected form. The subsequent intramolecular cyclization, often promoted by the palladium catalyst itself or by the addition of a base, would then yield the desired benzofuran ring.

Recent advancements in this area include the development of ligandless and copper-free Sonogashira conditions, enhancing the sustainability and practicality of the method. Furthermore, tandem reactions that combine the Sonogashira coupling and cyclization in a single pot have been developed to improve efficiency and reduce waste.

Copper catalysis offers a cost-effective and versatile alternative to palladium for the synthesis of benzofurans. Copper-mediated reactions often proceed through different mechanistic pathways, providing complementary reactivity. One of the classical methods is the Ullmann condensation, which can be adapted for benzofuran synthesis.

A common copper-mediated approach involves the intramolecular cyclization of o-halophenyl acetylenes. For instance, a suitably substituted o-halobenzaldehyde could react with a terminal alkyne in the presence of a copper catalyst to form an intermediate that subsequently cyclizes to the benzofuran.

Moreover, copper catalysts have been effectively used in coupling reactions between o-halophenols and various partners, including terminal alkynes and β-keto esters, followed by cyclization to afford substituted benzofurans. The choice of ligands, bases, and reaction conditions is crucial for achieving high yields and selectivity in these transformations.

In recent years, gold and silver catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including benzofurans. These soft and carbophilic Lewis acids show a remarkable ability to activate alkynes and allenes towards nucleophilic attack.

A common gold- or silver-catalyzed strategy for benzofuran synthesis involves the intramolecular hydroalkoxylation of o-alkynylphenols. The catalyst activates the alkyne moiety, facilitating the attack of the phenolic oxygen to form the furan (B31954) ring. This method is often characterized by its high efficiency, mild reaction conditions, and excellent functional group tolerance. For a target like this compound, the corresponding o-alkynylphenol precursor would be readily cyclized under the influence of a gold or silver catalyst.

Researchers have developed a variety of homogeneous and heterogeneous gold and silver catalysts for these transformations, with ongoing efforts to improve catalyst stability and recyclability. The use of chiral gold complexes has also enabled the development of enantioselective methods for the synthesis of chiral benzofurans.

Rhodium and ruthenium catalysts, while perhaps less commonly used than palladium and copper for benzofuran synthesis, offer unique and valuable synthetic pathways. These metals can catalyze a range of transformations, including C-H activation, cycloisomerization, and annulation reactions.

Rhodium-catalyzed C-H activation/annulation reactions have been successfully applied to the synthesis of benzofurans. In this approach, a phenol (B47542) derivative bearing a directing group can react with an alkyne in the presence of a rhodium catalyst. The catalyst facilitates the ortho-C-H activation of the phenol, followed by insertion of the alkyne and subsequent annulation to construct the benzofuran ring. This strategy provides a highly atom-economical route to substituted benzofurans.

Ruthenium catalysts have been employed in cycloisomerization reactions of enynols and in annulation reactions of phenols with alkynes to afford benzofurans. These methods often proceed under neutral conditions and exhibit broad substrate scope.

Metal-Free and Sustainable Synthetic Protocols for Benzofurans

While metal catalysis has been instrumental in benzofuran synthesis, the development of metal-free and sustainable alternatives is a growing area of interest to address concerns about cost, toxicity, and metal contamination of products.

Iodine-mediated cyclization is a prominent metal-free method for benzofuran synthesis. In a typical reaction, an o-alkynylphenol is treated with molecular iodine, which acts as an electrophile to activate the alkyne and promote the intramolecular cyclization. This approach is often simple to perform and utilizes a readily available and inexpensive reagent.

Other metal-free strategies include base-mediated cyclizations of suitable precursors and the use of hypervalent iodine reagents to promote oxidative cyclizations. These methods contribute to the growing toolbox of sustainable synthetic protocols for accessing the benzofuran scaffold.

Novel Rearrangement and Cyclization Strategies for Benzofuran Scaffolds

Beyond traditional cyclization approaches, the development of novel rearrangement and cascade reactions provides innovative and efficient pathways to benzofuran scaffolds. These reactions often allow for the rapid construction of molecular complexity from simple starting materials.

One such strategy involves the Claisen rearrangement of aryl propargyl ethers. Upon heating, these substrates can undergo a-sigmatropic rearrangement to form an allenyl phenol intermediate, which then tautomerizes and cyclizes to the benzofuran. This thermal or transition-metal-catalyzed process can be a powerful tool for the synthesis of 2-methylbenzofurans.

Other innovative approaches include tandem reactions that combine multiple bond-forming events in a single operation. For example, a palladium-catalyzed cascade reaction involving an intermolecular coupling followed by an intramolecular cyclization can provide rapid access to complex benzofuran derivatives. These novel strategies continue to push the boundaries of benzofuran synthesis, enabling the efficient construction of ever more complex and diverse molecular architectures.

Data Tables

Table 1: Overview of Catalytic Systems for Benzofuran Synthesis

| Catalyst Type | Key Reaction Type | Precursor Example for this compound Synthesis |

| Palladium | Sonogashira Coupling/Cyclization | 4-bromo-2-ethyl-6-iodophenol and propargyl aldehyde synthon |

| Copper | Intramolecular Cyclization | 2-(4-bromo-2-ethyl-6-hydroxyphenyl)acetaldehyde derivative |

| Gold/Silver | Intramolecular Hydroalkoxylation | 1-(4-bromo-2-ethyl-6-hydroxyphenyl)prop-2-yn-1-ol |

| Rhodium | C-H Activation/Annulation | 4-bromo-2-ethylphenol (B17565) and an appropriate alkyne |

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Advantages | Key Disadvantages |

| Palladium-Catalysis | High efficiency, broad scope, well-established | Catalyst cost, potential for metal contamination |

| Copper-Mediation | Lower cost than palladium, unique reactivity | Can require harsh conditions, potential for metal contamination |

| Gold/Silver-Catalysis | Mild conditions, high efficiency for alkyne activation | High catalyst cost |

| Metal-Free Protocols | Low cost, low toxicity, sustainable | May have limited scope, can require specific substrates |

| Rearrangement Strategies | Atom economy, rapid complexity generation | Can require specific precursors, potential for side reactions |

Tandem and Domino Reaction Sequences in Benzofuran Synthesis

The construction of the benzofuran core, a privileged scaffold in medicinal chemistry and material science, has been significantly advanced through the development of tandem and domino reaction sequences. These processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer considerable advantages in terms of efficiency, atom economy, and reduced waste generation. Such strategies are particularly valuable for the synthesis of complex and highly substituted benzofurans like This compound .

A prominent and widely utilized tandem strategy for benzofuran synthesis involves a palladium-catalyzed Sonogashira coupling followed by a cyclization reaction. nih.govresearchgate.netresearchgate.net This approach typically starts with a 2-halophenol and a terminal alkyne. In the context of synthesizing This compound , a plausible starting material would be 4-bromo-2-iodo-6-ethylphenol . This precursor, bearing the required bromine and ethyl substituents at the correct positions, can undergo a Sonogashira coupling with a suitable terminal alkyne carrying a masked formyl group. For instance, coupling with an acetal-protected propargyl aldehyde, such as 3,3-diethoxy-1-propyne , under palladium-copper catalysis would generate a 2-alkynylphenol intermediate. This intermediate, without being isolated, would then undergo an intramolecular 5-endo-dig cyclization to form the benzofuran ring. A final deprotection step under acidic conditions would unveil the formyl group at the C2 position, yielding the target molecule.

The efficiency of such tandem Sonogashira coupling-cyclization reactions is well-documented and has been shown to tolerate a wide range of functional groups. nih.govnih.gov The use of microwave irradiation can significantly shorten reaction times and minimize the formation of side products. nih.gov

Another powerful domino approach for the construction of the benzofuran skeleton involves Lewis acid-catalyzed reactions. nih.gov For example, a domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds, promoted by boron trifluoride diethyl etherate, proceeds through a sequence of propargylation, intramolecular cyclization, isomerization, and benzannulation to afford substituted benzofurans in high yields. nih.gov While not directly demonstrated for This compound , the principles of this methodology could be adapted.

Furthermore, palladium-catalyzed tandem cyclization of 1,6-enynes with disilanes has emerged as a method to produce silyl (B83357) benzofurans, which can be further functionalized. rsc.org Although this specific route does not directly yield a 2-formyl group, it highlights the versatility of palladium catalysis in constructing the benzofuran core through domino pathways.

The following table summarizes representative examples of tandem and domino reactions for the synthesis of substituted benzofurans, illustrating the reaction conditions and yields that could be anticipated for analogous syntheses.

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| 2-Iodophenols and Terminal Alkynes | PdCl2(PPh3)2, CuI, Et3N | 2,3-Disubstituted Benzofurans | Good-Exc | nih.gov |

| 2,4-Diyn-1-ols and 1,3-Dicarbonyl Compounds | BF3·OEt2, K2CO3 | Aryl/Heteroaryl-Fused Benzofurans | 75-91 | nih.gov |

| 2-(2-Formylphenoxy)acetonitriles and Arylboronic Acids | Pd(OAc)2, bpy, Toluene | 2-Aroyl-Substituted Benzofurans | 58-94 | nih.gov |

| o-Alkynyl Phenols | Platinum Catalyst | 2-Substituted Benzofurans | High | nih.gov |

| 1,6-Enynes and Disilanes | Palladium Catalyst | Silyl Benzofurans | Mod-Good | rsc.org |

These advanced synthetic methodologies provide a robust framework for the efficient and modular synthesis of complex benzofuran derivatives. The application of tandem and domino reaction sequences, particularly the palladium-catalyzed Sonogashira coupling and cyclization, represents a highly promising strategy for the targeted synthesis of This compound and its analogs, facilitating further exploration of their chemical and biological properties.

Strategies for Introducing the Bromo Substituent at the C-5 Position.

The introduction of a bromine atom at the C-5 position of a 7-ethyl-benzofuran core requires precise control of regioselectivity. Several synthetic strategies can be envisaged for this purpose, ranging from direct electrophilic halogenation to the use of pre-functionalized starting materials.

Direct Halogenation Reactions on Benzofuran Derivatives

Direct halogenation of the benzofuran ring is a common method for introducing halogen substituents. The regiochemical outcome of such reactions is governed by the electronic properties of the benzofuran system and any existing substituents. The benzofuran nucleus is generally susceptible to electrophilic attack. For a 7-ethyl-benzofuran, the electron-donating nature of the ethyl group can influence the position of bromination.

Common brominating agents used for such transformations include N-Bromosuccinimide (NBS), which is a mild and selective reagent for allylic and benzylic bromination, as well as for the bromination of electron-rich aromatic and heteroaromatic compounds. The choice of solvent and reaction conditions can significantly impact the regioselectivity of the bromination.

| Reagent | Solvent | Temperature | Outcome |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride (CCl4) | Room Temperature | Selective bromination at the C-5 position is anticipated due to the directing effect of the ethyl group. |

| Bromine (Br2) | Acetic Acid | 0 °C to Room Temperature | Can lead to a mixture of mono- and poly-brominated products. |

While direct bromination of 7-ethyl-benzofuran is a plausible route, careful optimization of the reaction conditions would be necessary to achieve high selectivity for the desired 5-bromo isomer and avoid side reactions.

Synthesis via Pre-functionalized Aromatic Precursors for 5-Brominated Benzofurans

A more controlled and often higher-yielding approach to obtaining 5-brominated benzofurans involves the use of aromatic precursors that already contain the bromine atom at the desired position. A common strategy is to start from a suitably substituted phenol, such as 4-bromo-2-ethylphenol. This pre-functionalized precursor can then be elaborated into the benzofuran ring system through various synthetic methods.

One established method is the reaction of the phenoxide of 4-bromo-2-ethylphenol with an appropriate C2 synthon, followed by cyclization. For instance, reaction with an α-halo ketone followed by intramolecular cyclization is a classic approach to benzofuran synthesis. A particularly relevant method for introducing the 2-formyl group precursor is the reaction with diethyl bromomalonate, followed by cyclization and subsequent functional group transformations. For example, the synthesis of ethyl 5-bromo-1-benzofuran-2-carboxylate has been reported from 5-bromosalicylaldehyde and diethyl bromomalonate nih.govresearchgate.net. This carboxylate can then be reduced and oxidized to the desired formyl group.

| Starting Material | Reagents | Key Steps | Product |

| 4-bromo-2-ethylphenol | 1. Sodium Hydride (NaH) 2. Diethyl bromomalonate | O-alkylation followed by intramolecular cyclization. | Ethyl 5-bromo-7-ethyl-benzofuran-2-carboxylate |

| 4-bromo-2-ethylphenol | 1. Propargyl bromide, K2CO3 2. Base-mediated cyclization | O-propargylation followed by cyclization. | 5-Bromo-7-ethyl-2-methyl-benzofuran |

This precursor-based approach offers excellent control over the position of the bromine substituent, making it a reliable strategy for the synthesis of 5-bromo-7-ethyl-benzofuran derivatives.

Remote Functionalization and Halogenation Methodologies

Recent advances in synthetic organic chemistry have led to the development of remote C-H functionalization techniques. These methods allow for the selective functionalization of a C-H bond that is distant from an existing functional group, often through the use of a directing group. While specific examples for the C-5 bromination of 7-ethyl-benzofuran via remote C-H activation are not prevalent in the literature, the principles of this strategy could be applied.

This would typically involve the installation of a directing group at a position on the benzofuran core that can direct a metal catalyst (often palladium, rhodium, or ruthenium) to the C-5 position for subsequent halogenation. This approach, while powerful, often requires multi-step sequences for the introduction and removal of the directing group.

Methodologies for Installing the Formyl Group at the C-2 Position.

The introduction of a formyl group at the C-2 position of the benzofuran ring is a crucial step in the synthesis of the target molecule. The C-2 position of benzofuran is known to be reactive towards electrophilic substitution, making it a favorable site for formylation.

Regioselective Vilsmeier-Haack Formylation in Benzofuran Chemistry

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, which is typically a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3). This mixture generates a chloromethyleniminium salt, which acts as the electrophile in the formylation reaction.

The Vilsmeier-Haack reaction is generally highly regioselective for the C-2 position of unsubstituted benzofuran. In the case of 5-bromo-7-ethyl-benzofuran, the electronic effects of the substituents would need to be considered. The bromine atom at C-5 is deactivating, while the ethyl group at C-7 is activating. However, the inherent reactivity of the C-2 position of the benzofuran ring is expected to dominate, leading to formylation at this site.

| Substrate | Reagents | Solvent | Temperature | Product |

| 5-Bromo-7-ethyl-benzofuran | POCl3, DMF | Dichloromethane (DCM) | 0 °C to Room Temperature | This compound |

The Vilsmeier-Haack reaction is a robust and scalable method, making it a highly attractive choice for the C-2 formylation of the 5-bromo-7-ethyl-benzofuran intermediate.

Selective Carbonylation and Formylation via Directed C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom- and step-economical alternative to traditional methods. Palladium-catalyzed reactions have been extensively studied for the C-H functionalization of heterocycles, including benzofurans rsc.org.

The C-2 position of benzofuran is particularly amenable to C-H activation due to its electronic properties. While direct C-H formylation can be challenging, related carbonylation reactions followed by reduction can achieve the desired transformation. For instance, a palladium-catalyzed C-H carbonylation could introduce a carbonyl group at the C-2 position, which could then be converted to a formyl group. These reactions often require a directing group to achieve high regioselectivity, although the inherent reactivity of the C-2 position in benzofurans can sometimes override this need. This approach is at the forefront of modern synthetic methodology but may require more specialized catalysts and conditions compared to the classical Vilsmeier-Haack reaction.

An in-depth examination of the regioselective functionalization and synthesis of the specific chemical entity, this compound, requires a detailed exploration of advanced synthetic methodologies. While direct literature on this exact trisubstituted benzofuran is sparse, its synthesis can be strategically planned by applying established and cutting-edge techniques for the controlled functionalization of the benzofuran scaffold. This article elucidates potential synthetic strategies, focusing on the regioselective introduction of bromo, ethyl, and formyl groups at the C-5, C-7, and C-2 positions, respectively.

3 Conversion of Precursors to the Formyl Group at C-2 (e.g., rearrangement from chloromethylene furans)

The introduction of a formyl group at the C-2 position of the benzofuran ring is a critical transformation for accessing a wide range of derivatives. The C-2 position is generally the most acidic and reactive site for electrophilic substitution or metallation. nih.gov One elegant and specific method for installing this group involves the rearrangement of a chloromethylene furan intermediate.

This strategy typically begins with the base-catalyzed condensation of a substituted o-hydroxyphenone with 1,1-dichloroethylene. This reaction proceeds through an intermediate chloromethylene furan. These intermediates are often labile but can be effectively rearranged under mild acidic conditions to furnish the desired 2-formylbenzofuran, also known as a benzofuran-2-carbaldehyde. uq.edu.au The mechanism involves an acid-catalyzed hydrolysis of the chloromethylene group to a hydroxymethyl group, which is then oxidized or rearranges to the stable aldehyde functionality. This method is particularly valuable as it builds the furan ring and installs the aldehyde precursor in a single, efficient sequence.

Table 1: Illustrative Reaction Conditions for Formyl Group Introduction via Rearrangement

| Starting Material | Reagents & Conditions | Intermediate | Product | Ref. |

|---|---|---|---|---|

| Substituted o-hydroxyphenone | 1) Base (e.g., NaH, K₂CO₃), 1,1-dichloroethylene | 2-(chloromethylene)benzofuran | 2-formylbenzofuran | uq.edu.au |

| 2) Mild Acid (e.g., dilute HCl, AcOH) |

Chemical Reactivity and Derivatization of 5 Bromo 7 Ethyl 2 Formyl Benzofuran

Electrophilic Aromatic Substitution (EAS) Reactivity of the Benzofuran (B130515) System

The benzofuran ring system is an aromatic heterocycle. Electrophilic aromatic substitution (EAS) is a fundamental reaction class for such systems. The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.comkhanacademy.org The regioselectivity of EAS on a substituted benzofuran is governed by the electronic properties and positions of the existing substituents.

In 5-Bromo-7-ethyl-2-formyl-benzofuran, the substituents exert competing influences:

The Benzofuran Oxygen : The oxygen atom is strongly activating and directs electrophilic attack to the ortho and para positions. In the context of the benzofuran ring, this primarily influences the furan (B31954) part of the heterocycle.

Ethyl Group (C-7) : As an alkyl group, it is weakly activating and an ortho-, para-director.

Bromo Group (C-5) : Halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because of their ability to stabilize the carbocation intermediate through resonance.

Formyl Group (C-2) : The aldehyde is a strongly deactivating group due to both inductive and resonance effects, and it acts as a meta-director.

Transformations of the Formyl Group at the C-2 Position

The aldehyde functionality at the C-2 position is a rich hub for chemical transformations, allowing for the synthesis of a wide array of derivatives. libretexts.org

Reductive Pathways: The formyl group can be readily reduced to a primary alcohol, (5-Bromo-7-ethyl-benzofuran-2-yl)methanol. This transformation can be achieved using a variety of reducing agents.

| Reducing Agent | Product | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | (5-Bromo-7-ethyl-benzofuran-2-yl)methanol | A mild and selective reagent, typically used in alcoholic solvents. |

| Lithium aluminum hydride (LiAlH₄) | (5-Bromo-7-ethyl-benzofuran-2-yl)methanol | A powerful reducing agent, used in aprotic solvents like THF or diethyl ether. youtube.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | (5-Bromo-7-ethyl-benzofuran-2-yl)methanol | Can also reduce other susceptible functional groups if present. |

Oxidative Pathways: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-Bromo-7-ethyl-benzofuran-2-carboxylic acid. This creates a new functional handle for further derivatization, such as esterification or amidation.

| Oxidizing Agent | Product | Notes |

| Potassium permanganate (B83412) (KMnO₄) | 5-Bromo-7-ethyl-benzofuran-2-carboxylic acid | A strong oxidizing agent, often used under basic conditions followed by acidification. |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | 5-Bromo-7-ethyl-benzofuran-2-carboxylic acid | A powerful oxidant, but less common in modern synthesis due to chromium waste. |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 5-Bromo-7-ethyl-benzofuran-2-carboxylic acid | A mild and classic method for aldehyde oxidation, forming a silver mirror. |

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. masterorganicchemistry.com These reactions are fundamental for building more complex molecular architectures.

Nucleophilic Addition: This class of reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate which is then typically protonated. libretexts.orgyoutube.com

Grignard Reaction : Reaction with an organomagnesium halide (R-MgX) followed by an aqueous workup yields a secondary alcohol. For example, reacting with methylmagnesium bromide would produce 1-(5-Bromo-7-ethyl-benzofuran-2-yl)ethanol.

Wittig Reaction : This reaction with a phosphorus ylide (Ph₃P=CHR) is a powerful method for converting the aldehyde into an alkene. For instance, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 5-Bromo-7-ethyl-2-vinyl-benzofuran.

Knoevenagel Condensation : This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives) in the presence of a weak base, leading to a new carbon-carbon double bond.

Cyanohydrin Formation : The addition of hydrogen cyanide (or a cyanide salt with acid) across the carbonyl group results in the formation of a cyanohydrin, 2-(5-Bromo-7-ethyl-benzofuran-2-yl)-2-hydroxyacetonitrile, which is a versatile intermediate itself.

Cross-Coupling Reactions at the Bromo Position (C-5)

The bromine atom at the C-5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis for constructing biaryl systems and other complex structures. youtube.com

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This is a highly versatile method for creating a new C-C bond at the C-5 position. For example, reacting this compound with phenylboronic acid would yield 7-ethyl-2-formyl-5-phenyl-benzofuran. researchgate.netresearchgate.net

Heck Reaction : This involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org For example, reaction with styrene (B11656) could yield (E)-7-ethyl-2-formyl-5-styryl-benzofuran. Microwave irradiation has been shown to accelerate Heck reactions involving substituted bromobenzofurans. arkat-usa.orgresearchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This is a direct method for introducing an alkynyl group, for instance, reacting with phenylacetylene (B144264) would produce 7-ethyl-2-formyl-5-(phenylethynyl)benzofuran. Copper-free versions of this reaction have also been developed to avoid the homocoupling of the alkyne. wikipedia.org

Negishi Coupling : This reaction utilizes an organozinc reagent as the coupling partner with the aryl bromide, catalyzed by a palladium or nickel complex.

Stille Coupling : This involves the reaction of the aryl bromide with an organostin (organotin) compound, catalyzed by palladium. Nickel catalysts have also been shown to be effective for this type of transformation. rsc.orgrsc.org

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organometallic reagent (e.g., boronic acid, organozinc), and reductive elimination to form the final product and regenerate the Pd(0) catalyst. youtube.com

Table of Palladium-Catalyzed Reactions:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., K₂CO₃, Cs₂CO₃) | 5-Aryl/vinyl-substituted benzofuran |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-Alkenyl-substituted benzofuran |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 5-Alkynyl-substituted benzofuran |

| Negishi | R-Zn-X | Pd(PPh₃)₄, Ni(acac)₂ | 5-Aryl/alkyl-substituted benzofuran |

While palladium has dominated the field, concerns about its cost and toxicity have spurred the development of catalysts based on more abundant and benign metals. rsc.orgresearchgate.net

Nickel-Catalyzed Couplings : Nickel complexes are emerging as powerful catalysts for cross-coupling reactions of aryl halides. nih.govcapes.gov.br They can facilitate Suzuki-Miyaura, Stille, and Sonogashira-type reactions, sometimes with unique reactivity compared to palladium. wikipedia.orgrsc.orgrsc.org Nickel catalysts are particularly effective for coupling with organostannanes and for reductive cross-coupling of two different aryl halides. rsc.orgnih.gov

Iron-Catalyzed Couplings : Iron is an attractive alternative due to its low cost, low toxicity, and abundance. researchgate.netorganic-chemistry.orgdntb.gov.ua Iron-catalyzed cross-coupling reactions, often involving Grignard reagents (Kumada-type coupling), have shown great promise. organic-chemistry.orgresearchgate.net These reactions often proceed under mild conditions and tolerate a variety of functional groups. organic-chemistry.org The active catalyst is often an "inorganic Grignard reagent" like [Fe(MgX)₂], formed in-situ. organic-chemistry.org

Copper-Catalyzed Couplings : Copper catalysis, particularly in Ullmann-type reactions, has a long history and is undergoing a resurgence for C-N and C-O bond formation. While less common for the C-C couplings mentioned above, its role as a co-catalyst in the Sonogashira reaction is critical, and research into standalone copper-catalyzed C-C bond formation continues.

The development of these alternative catalysts is a significant step towards more sustainable and economical chemical synthesis. rsc.org

Reactions Involving the Ethyl Group at the C-7 Position

The chemical reactivity of the ethyl substituent at the C-7 position of the this compound core is a subject of significant interest in synthetic organic chemistry. This alkyl group presents a valuable handle for the introduction of further molecular complexity through the selective activation of its otherwise inert C(sp³)–H bonds. The functionalization of such alkyl chains attached to aromatic systems is a cornerstone of modern synthetic strategies, enabling the diversification of lead compounds and the construction of intricate molecular architectures.

The presence of the benzofuran ring, along with the bromo and formyl substituents, imparts a unique electronic environment that influences the reactivity of the C-7 ethyl group. The formyl group at the C-2 position and the bromine atom at the C-5 position are electron-withdrawing groups, which can decrease the electron density of the aromatic system. libretexts.orglibretexts.org This electronic modulation can, in turn, affect the propensity of the ethyl group to participate in various chemical transformations.

Remote C-H Functionalization of Alkyl Chains

Remote C–H functionalization of alkyl chains on aromatic and heteroaromatic scaffolds represents a formidable challenge in organic synthesis, yet it offers a powerful tool for modifying complex molecules at positions that are not easily accessible through classical methods. This approach typically involves the use of a directing group, which positions a transition-metal catalyst in proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization.

While no specific studies on the remote C-H functionalization of this compound have been reported, the principles of transition-metal-catalyzed C–H activation provide a strong basis for predicting its potential reactivity. Palladium and rhodium complexes are particularly effective catalysts for such transformations. rsc.orgjst.go.jpmdpi.com The strategy often relies on the installation of a directing group on the substrate, which can reversibly coordinate to the metal center and deliver the catalyst to the desired C–H bond. snnu.edu.cn

For the functionalization of the ethyl group in this compound, a hypothetical approach would involve the temporary installation of a directing group that can facilitate the activation of the terminal methyl (Cβ) or the internal methylene (Cα) C–H bonds. The inherent challenge lies in achieving high regioselectivity, as the ethyl group possesses two distinct C(sp³)–H bonds.

Table 1: Potential Catalytic Systems for Remote C-H Functionalization

| Catalyst System | Directing Group (Hypothetical) | Potential Functionalization |

| Palladium(II) Acetate / Ligand | Bidentate N- or O-based ligands | Arylation, Alkenylation, Carbonylation |

| Rhodium(III) Complexes | Pyridyl, Carboxyl, or Amide groups | Alkynylation, Amination |

| Ruthenium(II) Complexes | Oxazoline, Pyrazole | Alkylation |

The choice of catalyst and directing group is crucial in determining the outcome of the reaction. For instance, palladium catalysts are well-known to promote the arylation, alkenylation, and carbonylation of C(sp³)–H bonds. mdpi.comnih.gov Rhodium catalysts have shown remarkable efficacy in C–H alkynylation. rsc.orgrsc.org

Recent advancements in the field have demonstrated the functionalization of various alkyl-substituted heterocycles, providing a strong precedent for the potential reactivity of the ethyl group in the target molecule. nih.gov For example, the palladium-catalyzed C(sp³)–H arylation of tertiary aldehydes has been achieved using α-amino acids as transient directing groups, showcasing the possibility of functionalizing C–H bonds beta to a carbonyl group, which is structurally analogous to the formyl group in the target molecule, albeit at a different position.

In the absence of a directing group, radical-mediated functionalization could offer an alternative pathway. This approach often involves the generation of a radical at a specific position, which can then undergo various transformations. However, controlling the regioselectivity of radical reactions on an unactivated alkyl chain can be challenging.

Spectroscopic and Advanced Analytical Characterization Methodologies for Substituted Benzofurans

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 5-Bromo-7-ethyl-2-formyl-benzofuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement.

Unambiguous Proton (¹H) and Carbon-13 (¹³C) Resonance Assignments

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), coupling patterns (J-coupling), and integration values. The aldehyde proton of the formyl group is expected to appear as a singlet in the downfield region (typically δ 9-10 ppm). The aromatic protons on the benzofuran (B130515) ring system would exhibit characteristic shifts and coupling patterns based on their substitution. The ethyl group would show a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their coupling constant revealing their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The carbonyl carbon of the formyl group would be highly deshielded, appearing at a significant downfield shift (around δ 180-190 ppm). The carbons of the benzofuran core, the ethyl group, and the bromo-substituted carbon would each have distinct chemical shifts, which can be predicted using empirical data and computational models.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHO | ~9.8 (s) | ~185.0 |

| H-3 | ~7.5 (s) | ~120.0 |

| H-4 | ~7.8 (d, J=~2 Hz) | ~128.0 |

| H-6 | ~7.6 (d, J=~2 Hz) | ~115.0 |

| -CH₂-CH₃ | ~2.8 (q, J=~7.5 Hz) | ~23.0 |

| -CH₂-CH₃ | ~1.3 (t, J=~7.5 Hz) | ~14.0 |

| C-2 | - | ~155.0 |

| C-5 | - | ~118.0 (C-Br) |

| C-7 | - | ~135.0 (C-Et) |

| C-7a | - | ~158.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of expected NMR assignments.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

To confirm the assignments from 1D NMR and to establish the complete bonding network, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the placement of the substituents on the benzofuran ring by showing correlations from the aromatic protons to the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₁H₉BrO₂. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an approximate 1:1 ratio.

The fragmentation pattern observed in the mass spectrum would offer further structural information. Common fragmentation pathways for benzofurans include the loss of the formyl group (CHO), the ethyl group (C₂H₅), and potentially the bromine atom.

Expected Mass Spectrometry Data

| Ion | m/z (relative abundance) | Description |

|---|---|---|

| [M]⁺ | 252/254 (100%) | Molecular ion containing ⁷⁹Br/⁸¹Br |

| [M-CHO]⁺ | 223/225 | Loss of the formyl group |

| [M-C₂H₅]⁺ | 223/225 | Loss of the ethyl group |

Note: This data is predictive and based on the expected fragmentation of the molecule.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.

Key Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (aldehyde) | ~1680-1700 | Strong, sharp absorption |

| C-H (aldehyde) | ~2720 and ~2820 | Two weak bands |

| C=C (aromatic) | ~1550-1600 | Medium to strong absorptions |

| C-O-C (ether) | ~1050-1250 | Strong absorption |

| C-H (alkyl) | ~2850-2970 | Medium to strong absorptions |

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Conformational Analysis

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the ultimate proof of its molecular structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. It would definitively confirm the substitution pattern on the benzofuran ring and the conformation of the ethyl and formyl groups relative to the planar ring system. While no specific crystal structure data for this exact compound is publicly available, studies on similar brominated benzofuran derivatives have demonstrated the utility of this technique in confirming molecular geometry.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for purity analysis. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds like this compound. It would not only provide a measure of purity based on the gas chromatogram but also confirm the identity of the main peak and any impurities through their mass spectra.

Computational and Theoretical Investigations of Benzofuran Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to predict the electronic properties of molecules. DFT calculations have been broadly applied to the benzofuran (B130515) scaffold to understand its fundamental characteristics. physchemres.org For instance, studies on related molecules like 2-phenylbenzofuran (B156813) derivatives utilize DFT to determine stable conformations and electronic structures. physchemres.org The choice of functional and basis set, such as GGA-PBE with 6-31G(d,p), is crucial for obtaining results that align well with experimental data. physchemres.org

These calculations provide valuable data on:

Electronic Structure: DFT is used to calculate the distribution of electrons within the molecule, identifying regions of high or low electron density. This is visualized through molecular electrostatic potential (MEP) maps, which are crucial for predicting how the molecule will interact with other reagents.

Molecular Geometry: The theory allows for the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. For 2-phenylbenzofuran, DFT calculations have predicted a pseudo-planar geometry, with only a slight dihedral angle between the benzofuran and phenyl rings. physchemres.org

Stability and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's stability and reactivity. The HOMO-LUMO energy gap helps in understanding the chemical reactivity and kinetic stability of the molecule. physchemres.org

Reaction Energetics: DFT is employed to calculate the energy changes that occur during a chemical reaction, including the energies of reactants, products, and any intermediates. This helps in determining whether a reaction is energetically favorable (exothermic or endothermic). For example, DFT has been used to elucidate the energy profile of radical reactions involving benzofuran synthesis. nih.gov

A typical output from DFT calculations on a benzofuran derivative might include the following parameters, as demonstrated for 2-phenylbenzofuran.

| Property | Calculated Value (Example: 2-phenylbenzofuran) | Significance |

| Total Energy | -613.99 a.u. (GGA-PBE) | Indicates the overall stability of the molecule at its optimized geometry. physchemres.org |

| HOMO Energy | Varies with derivative | Represents the ability to donate an electron; higher energy indicates greater reactivity. physchemres.org |

| LUMO Energy | Varies with derivative | Represents the ability to accept an electron; lower energy indicates greater reactivity. physchemres.org |

| Dipole Moment (μ) | Varies with derivative | Measures the polarity of the molecule, influencing solubility and intermolecular forces. physchemres.org |

| Polarizability (α) | Varies with derivative | Indicates how easily the electron cloud can be distorted by an external electric field. physchemres.org |

| Hyperpolarizability (β) | Varies with derivative | Relates to the nonlinear optical (NLO) properties of the molecule. physchemres.org |

This table is illustrative and based on data for 2-phenylbenzofuran derivatives. Specific values for 5-Bromo-7-ethyl-2-formyl-benzofuran would require dedicated calculations.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in mapping out the detailed pathways of chemical reactions involving benzofurans. This modeling allows for the identification and characterization of transient species like transition states and intermediates, which are often impossible to isolate experimentally.

Researchers have used these methods to probe the mechanisms of benzofuran synthesis. For example, in the transition-metal-free radical coupling to form 3-substituted benzofurans, DFT calculations (using the M06-2X functional) were employed to explore the energy variations along the reaction coordinate. nih.gov This allowed for the elucidation of the entire process, from the initial single electron transfer (SET) to the formation of the final product. nih.gov

Key aspects investigated through quantum chemical modeling include:

Transition State (TS) Structures: Calculating the geometry and energy of the transition state, which represents the highest energy barrier in a reaction step.

Reaction Pathways: Mapping the minimum energy path that connects reactants to products via the transition state.

Activation Energy: Determining the energy barrier (Ea) that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

Mechanistic Elucidation: Distinguishing between different possible reaction mechanisms (e.g., concerted vs. stepwise, radical vs. polar) by comparing the calculated energy barriers. nih.gov

These computational studies provide a deeper understanding of reaction selectivity and can guide the optimization of reaction conditions to improve yields and favor desired products. nih.gov

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling for Substituent Effects

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are predictive modeling techniques that correlate the structural or physicochemical properties of a series of compounds with their properties or biological activities. For benzofuran derivatives, these models are used to predict how different substituents on the benzofuran core will affect a given property.

A QSAR study on 2-phenylbenzofuran derivatives, for instance, used quantum chemical descriptors calculated via DFT to build a multiple linear regression model. physchemres.org This model established a mathematical relationship between descriptors (like HOMO energy, atomic charges, etc.) and the antiprotozoal activity of the compounds. physchemres.org The statistical quality of such models is typically assessed using parameters like the coefficient of determination (R²). physchemres.org

For a compound like this compound, a QSPR/QSAR approach could be used to:

Predict Properties: Estimate physical properties such as boiling point, solubility, or partition coefficient based on its structure.

Understand Substituent Effects: Quantify the electronic and steric influence of the bromo, ethyl, and formyl groups on the reactivity or biological activity of the benzofuran ring. The bromine atom, for example, is an electron-withdrawing group that can significantly influence the molecule's electronic properties and potential for intermolecular interactions like halogen bonding. nih.govnih.gov

Guide Synthesis: Predict the properties of yet-to-be-synthesized analogues, helping to prioritize which derivatives to synthesize and test.

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes electron distribution and reactivity. physchemres.orgresearchgate.net |

| Steric | Molecular Volume, Surface Area | Describes the size and shape of the molecule. |

| Topological | Connectivity Indices | Describes the branching and arrangement of atoms. |

| Thermodynamic | Enthalpy of Formation, Zero-Point Vibrational Energy | Describes the energetic properties of the molecule. physchemres.org |

This table lists common descriptor types used in QSPR/QSAR studies.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. escholarship.org By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility of a molecule and its dynamic interactions with its environment (e.g., solvent molecules or a biological receptor). mdpi.com

For benzofuran derivatives, MD simulations are particularly useful for:

Conformational Analysis: While small molecules like this compound may have limited conformational freedom, MD can explore the rotation around single bonds, such as the one connecting the formyl group, to identify the most populated conformations.

Intermolecular Interactions: MD simulations can model how the molecule interacts with other molecules. Crystal structure studies of related compounds, such as 5-bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran, show the importance of specific intermolecular interactions like Br⋯O halogen bonding in stabilizing the crystal lattice. nih.govresearchgate.net Similarly, C–Br⋯π interactions have been observed in other bromo-benzofuran crystals. nih.gov MD simulations can capture the dynamic nature of these and other non-covalent interactions (e.g., hydrogen bonds, π–π stacking) in different environments. mdpi.comnih.gov

Solvation Effects: Understanding how a molecule is solvated is crucial for predicting its solubility and behavior in solution. MD simulations can explicitly model the arrangement of solvent molecules around the benzofuran derivative.

Binding to Receptors: When studying a potential drug molecule, MD simulations are used to model the stability of the ligand-protein complex, providing insights into the binding mode and the key interactions that stabilize the complex over time. nih.gov

| Interaction Type | Description | Relevance to this compound |

| Halogen Bonding | A non-covalent interaction where a halogen atom (Br) acts as an electrophilic region, interacting with a nucleophile (e.g., an oxygen atom). | The bromine at position 5 is a potential halogen bond donor. nih.govnih.gov |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. | The formyl oxygen is a potential hydrogen bond acceptor. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzofuran ring system can participate in π-π stacking. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar groups, like the ethyl group, to aggregate in aqueous solution. | The ethyl group at position 7 would contribute to hydrophobic interactions. |

This table describes potential intermolecular interactions that could be studied using MD simulations.

In Silico Design and Virtual Screening of Novel Analogues based on Computational Prediction

In silico design and virtual screening are computational techniques used to identify promising new molecules from large databases or to design novel structures with desired properties. nih.gov These methods are central to modern drug discovery and materials science.

For the benzofuran class, these approaches have been successfully applied:

Virtual Screening: This process involves computationally docking thousands or millions of compounds from a database (like the ZINC database) into the active site of a biological target. nih.gov The compounds are then scored and ranked based on their predicted binding affinity. This approach has been used to discover novel benzofuran-based inhibitors for targets like the Hepatitis C virus (HCV) NS5B polymerase and M. tuberculosis Pks13-TE. nih.govrsc.org

Structure-Based Design: When the 3D structure of a target protein is known, new analogues can be designed to fit optimally within the binding site. Fragment-based growth is one such strategy, where a core scaffold (like the benzofuran nucleus) is computationally modified by adding new functional groups to enhance binding interactions, such as forming new hydrogen bonds or improving hydrophobic contacts. nih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model can then be used as a filter to search for new, structurally diverse compounds that match the required features.

Starting with a scaffold like this compound, medicinal chemists could use these computational tools to design novel analogues by modifying the substituents at the 2, 5, and 7 positions to optimize activity, selectivity, and pharmacokinetic properties. nih.gov

Synthetic Utility of 5 Bromo 7 Ethyl 2 Formyl Benzofuran As a Chemical Building Block

Precursor in the Construction of Diverse and Architecturally Complex Heterocyclic Systems

The inherent reactivity of the aldehyde and the potential for cross-coupling reactions at the bromine-substituted position make 5-Bromo-7-ethyl-2-formyl-benzofuran an ideal starting material for the synthesis of a variety of fused and substituted heterocyclic systems. The aldehyde functionality serves as a versatile handle for a plethora of classical and modern organic transformations.

The formyl group at the 2-position of the benzofuran (B130515) ring is particularly reactive towards nucleophiles, enabling the construction of new rings. For instance, it can readily undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base to yield Knoevenagel condensation products. These products, in turn, can be subjected to further cyclization reactions to afford more complex heterocyclic structures.

Furthermore, the bromine atom at the 5-position provides a strategic site for modification through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups. This functionalization at the 5-position significantly expands the structural diversity of the resulting heterocyclic systems. The combination of reactions at both the formyl and bromo- functionalities enables a divergent synthetic approach to a multitude of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The structural features of this compound make it an excellent substrate for various MCRs, leading to the rapid generation of diverse molecular scaffolds.

The aldehyde group is a key participant in many well-known MCRs. For example, it can react with an amine and an isocyanide in the Ugi reaction to produce α-acylamino carboxamide derivatives. Similarly, in the Biginelli reaction, it can condense with a β-ketoester and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones. The presence of the benzofuran core in the final products of these MCRs introduces a valuable pharmacophore, increasing the likelihood of biological activity.

The ability to perform these MCRs with this compound allows for the creation of large and diverse libraries of compounds with a common benzofuran core but varied substituents introduced by the other components of the reaction. This approach is particularly powerful for the discovery of new drug candidates and for exploring structure-activity relationships.

Utility as a Scaffold for Combinatorial Chemistry and Library Synthesis

The concept of a molecular scaffold is central to combinatorial chemistry and the generation of compound libraries for high-throughput screening. This compound serves as an excellent scaffold due to its rigid core structure and the presence of two distinct and orthogonally reactive functional groups.

The aldehyde group can be derivatized through a wide range of reactions, including reductive amination, Wittig olefination, and the formation of imines, oximes, and hydrazones. Each of these reactions can be performed with a diverse set of building blocks, leading to a vast number of possible derivatives.

Simultaneously or sequentially, the bromine atom can be functionalized using the aforementioned cross-coupling reactions. This dual functionalization strategy allows for the creation of a two-dimensional library of compounds, where diversity is introduced at both the 2- and 5-positions of the benzofuran ring. The systematic variation of these substituents allows for a thorough exploration of the chemical space around the benzofuran core, which is crucial for identifying compounds with desired properties.

Below is an interactive data table showcasing the potential for generating a diverse library from this compound by reacting the aldehyde with various amines and subsequently performing a Suzuki coupling with different boronic acids.

Applications in the Development of Advanced Organic Materials

The unique electronic and photophysical properties of the benzofuran ring system make it an attractive component for the design of advanced organic materials. The strategic placement of substituents on the benzofuran core can be used to tune these properties for specific applications. This compound provides a versatile platform for the synthesis of such functional materials.

The extended π-system of the benzofuran core, when further functionalized with conjugated groups via reactions at the formyl and bromo positions, can lead to materials with interesting photoluminescent or electroluminescent properties. For example, the introduction of electron-donating and electron-withdrawing groups can create push-pull systems with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the aldehyde group can be used to anchor the benzofuran unit to polymer backbones or other larger molecular frameworks, leading to the development of functional polymers with tailored optical or electronic properties. The bromine atom allows for further modification of these materials, enabling the fine-tuning of their performance characteristics. Research in this area is focused on creating novel materials for applications in sensors, organic electronics, and photonics.

Future Prospects and Emerging Research Frontiers in Benzofuran Chemistry

Development of Highly Efficient, Atom-Economical, and Sustainable Synthetic Methodologies

The synthesis of benzofurans has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of benzofuran (B130515) synthesis lies in the development of methodologies that are not only efficient but also adhere to the principles of green chemistry.

Detailed Research Findings:

Recent research has focused on transition-metal-catalyzed reactions, such as palladium- and copper-catalyzed cyclizations, which offer high efficiency and selectivity. nih.govacs.org For instance, one-pot syntheses starting from readily available phenols and alkynes are gaining prominence. rsc.org These methods reduce the number of synthetic steps, minimize waste, and often proceed under milder conditions. The use of earth-abundant metal catalysts like iron and nickel is also being explored as a more sustainable alternative to precious metals. acs.orgmdpi.com

In the context of 5-Bromo-7-ethyl-2-formyl-benzofuran, future synthetic strategies could involve the application of these advanced catalytic systems. For example, a potential atom-economical synthesis could start from 4-bromo-2-ethylphenol (B17565) and a suitable three-carbon building block containing the formyl group precursor, cyclizing in a single, catalyzed step.

| Synthetic Approach | Key Features | Potential Application to this compound |

| Palladium-Catalyzed C-H Functionalization | Direct formation of C-C or C-O bonds, reducing pre-functionalization steps. organic-chemistry.org | Cyclization of a substituted phenol (B47542) with an alkyne bearing a formyl precursor. |

| Copper-Catalyzed Aerobic Oxidation | Uses molecular oxygen as a green oxidant. rsc.org | One-pot synthesis from 4-bromo-2-ethylphenol and a suitable alkyne. |

| Iron-Catalyzed Cyclization | Utilizes an earth-abundant and less toxic metal. mdpi.com | A more sustainable alternative to palladium- or platinum-based methods. |

Chemo- and Regioselective Late-Stage Functionalization of Complex Benzofurans

Late-stage functionalization (LSF) is a powerful strategy for rapidly diversifying complex molecules like this compound without the need for de novo synthesis. The challenge lies in achieving high chemo- and regioselectivity, targeting specific positions on the benzofuran core for modification.

Detailed Research Findings:

Recent advancements in C-H activation have opened up new possibilities for the LSF of benzofurans. hw.ac.ukresearchgate.net By using appropriate directing groups and catalysts, it is possible to selectively introduce new functional groups at various positions on the benzofuran ring system. For instance, rhodium and ruthenium catalysts have been employed for the regioselective C-H insertion of carbenes. nih.govnih.gov

For this compound, LSF presents exciting opportunities. The existing bromo, ethyl, and formyl groups can influence the regioselectivity of further reactions. For example, the formyl group could be used as a directing group to functionalize the C3 position, or C-H activation methods could be developed to target the remaining unsubstituted positions on the benzene (B151609) ring. The inherent reactivity differences between the various C-H bonds could be exploited to achieve selective modifications. chemrxiv.org

| Functionalization Strategy | Target Position on Benzofuran Core | Potential Outcome for this compound |

| Directed C-H Activation | C3, C4, C6 | Introduction of new aryl, alkyl, or heteroatom groups. |

| Metal-Carbene Insertion | C3 | Formation of a new C-C bond at the 3-position. nih.govnih.gov |

| Halogen Dance Reactions | Migration of the bromo group | Access to new isomers with different substitution patterns. |

Integration with Flow Chemistry and Automation for Scalable and Reproducible Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. beilstein-journals.orgyoutube.com

Detailed Research Findings:

The synthesis of this compound and its derivatives could be significantly enhanced through the adoption of flow chemistry. A modular flow setup could allow for the continuous production of the target molecule, ensuring high reproducibility and scalability. Furthermore, the integration of in-line analytical techniques would enable real-time monitoring and optimization of the synthetic process.

Bio-inspired and Enzyme-Catalyzed Transformations for Enhanced Selectivity

Nature provides a rich source of inspiration for the development of new synthetic methods. Enzymes, as highly efficient and selective catalysts, are increasingly being used in organic synthesis.

Detailed Research Findings:

While the application of enzymes specifically to the synthesis of complex benzofurans is still an emerging area, the potential is significant. Biocatalytic approaches, such as the use of monoamine oxidases for the synthesis of benzofuran-thiazolylhydrazone derivatives, have been reported. nih.gov The inherent chirality of enzymes can also be exploited for the enantioselective synthesis of chiral benzofuran derivatives.

For this compound, enzymatic transformations could offer unparalleled selectivity. For instance, an enzyme could be engineered to selectively oxidize the ethyl group or reduce the formyl group. Furthermore, bio-inspired synthetic strategies, mimicking the biosynthetic pathways of naturally occurring benzofurans, could lead to novel and efficient routes to this and related compounds.

Advanced Predictive Computational Tools for Rational Design and Reaction Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Advanced predictive models can be used to design new molecules with desired properties and to predict the outcomes of chemical reactions.

Detailed Research Findings:

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are being used to understand reaction mechanisms and to predict the regioselectivity of functionalization reactions. kfupm.edu.sa Machine learning algorithms are also being developed to predict the properties of new molecules and to identify promising synthetic routes. mdpi.com These tools can significantly accelerate the discovery and development of new benzofuran derivatives. nih.govresearchgate.net For example, computational models can help in predicting the most likely sites for electrophilic or nucleophilic attack on the this compound scaffold, guiding synthetic efforts. mdpi.com

| Computational Tool | Application in Benzofuran Chemistry | Relevance to this compound |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting regioselectivity. kfupm.edu.sa | Predicting the most favorable sites for late-stage functionalization. |

| Molecular Dynamics (MD) Simulations | Studying the interaction of benzofurans with biological targets. kfupm.edu.sa | Designing derivatives with improved biological activity. |

| Machine Learning (ML) | Predicting properties and identifying synthetic routes. mdpi.com | Accelerating the discovery of new derivatives with desired characteristics. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Bromo-7-ethyl-2-formyl-benzofuran?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzofuran precursors. Key steps include halogenation (e.g., bromination at the 5-position), alkylation (introducing the ethyl group at position 7), and formylation at position 2. For example, halogenation may use N-bromosuccinimide (NBS) under controlled conditions, while formylation can employ Vilsmeier-Haack reagents. Purification often involves column chromatography (hexane/ethyl acetate gradients) and recrystallization. Reaction progress is monitored via TLC, with structural confirmation by , , and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : identifies proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm), while confirms carbonyl (C=O) and bromine/ethyl-substituted carbons.

- Mass Spectrometry : HRMS provides exact mass matching (e.g., [M+H] for CHBrO: calc. 259.9784).

- X-ray Crystallography : Single-crystal diffraction (if available) refines bond lengths/angles (e.g., C-Br ~1.89 Å, C=O ~1.21 Å) and validates molecular geometry .

Q. What are the key substituent effects of the bromine, ethyl, and formyl groups on the compound’s reactivity?

- Methodological Answer :

- Bromine (5-position) : Enhances electrophilic aromatic substitution (EAS) resistance but facilitates Suzuki couplings for functionalization.

- Ethyl (7-position) : Steric hindrance influences regioselectivity in further reactions (e.g., directing formylation to position 2).

- Formyl (2-position) : Acts as a reactive handle for condensation reactions (e.g., synthesizing Schiff bases or hydrazones for biological testing) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles or molecular packing for this compound derivatives?

- Methodological Answer :

- Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. Discrepancies in bond angles (e.g., C-Br-C vs. C-O-C) can arise from torsional strain or intermolecular forces.